molecular formula C35H62O6Si2 B141308 [(1S,3S,7S,8S,8aR)-3-[tert-butyl(diméthyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(diméthyl)silyl]oxy-6-oxooxan-2-yl]éthyl]-7-méthyl-1,2,3,7,8,8a-hexahydronaphtalén-1-yl] (2S)-2-méthylbutanoate CAS No. 136980-32-0

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(diméthyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(diméthyl)silyl]oxy-6-oxooxan-2-yl]éthyl]-7-méthyl-1,2,3,7,8,8a-hexahydronaphtalén-1-yl] (2S)-2-méthylbutanoate

Numéro de catalogue: B141308
Numéro CAS: 136980-32-0
Poids moléculaire: 635 g/mol
Clé InChI: SQMOQKQEYJNUJJ-CXNOCVNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a complex organic compound characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl groups and a hexahydronaphthalenyl core

Applications De Recherche Scientifique

Scientific Research Applications

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether has several notable applications in scientific research:

  • Proteomics :
    • The compound is utilized as a biochemical tool to study protein interactions and modifications. Its ability to modify protein structures allows researchers to investigate the dynamics of protein functions and their roles in various biological processes.
  • Enzyme Inhibition Studies :
    • Similar to other statins, this compound can inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This property makes it useful for studying lipid metabolism and related disorders.
  • Synthesis of Statins :
    • As an intermediate in the synthesis of various statins, including cerivastatin and atorvastatin, Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether plays a critical role in pharmaceutical development. It facilitates the creation of compounds with improved efficacy and reduced side effects .
  • Chemical Reactions :
    • The compound can undergo oxidation, reduction, and substitution reactions, allowing it to serve as a versatile building block in organic synthesis. The silyl ether groups can be substituted with other functional groups, broadening its application scope.

Case Studies

Méthodes De Préparation

The synthesis of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the hexahydronaphthalenyl core, followed by the introduction of the tert-butyl(dimethyl)silyl groups. The final step involves esterification with (2S)-2-methylbutanoic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of tert-butyl(dimethyl)silyl groups can influence the oxidation process, often requiring specific oxidizing agents.

    Reduction: Reduction reactions may target the oxo group in the oxan-2-yl moiety, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl ether sites. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles such as Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound’s silyl ether groups can interact with enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparaison Avec Des Composés Similaires

Similar compounds include other silyl-protected molecules and hexahydronaphthalenyl derivatives. Compared to these, Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Activité Biologique

Pravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a derivative of pravastatin, a well-known statin used for lowering cholesterol levels. This compound exhibits significant biological activity primarily through its action as an HMG-CoA reductase inhibitor, which plays a crucial role in the biosynthesis of cholesterol.

  • Molecular Formula : C₃₁H₆₈O₆Si₂
  • Molecular Weight : 578.83 g/mol
  • CAS Number : 136980-32-0
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Approximately 590.5 °C at 760 mmHg
  • Melting Point : 140-143 °C

Pravastatin Lactone acts by inhibiting the enzyme HMG-CoA reductase, which is pivotal in the mevalonate pathway for cholesterol synthesis. This inhibition leads to a decrease in endogenous cholesterol production, resulting in lower serum cholesterol levels and a reduced risk of cardiovascular diseases.

Biological Activity

  • Cholesterol Lowering Effects :
    • In clinical studies, pravastatin has been shown to effectively reduce low-density lipoprotein (LDL) cholesterol levels by approximately 25% to 35% depending on dosage and patient population .
    • The lactone form enhances bioavailability and metabolic stability compared to its open-chain counterpart, contributing to its efficacy in cholesterol management.
  • Anti-inflammatory Properties :
    • Statins, including pravastatin, exhibit anti-inflammatory effects that may contribute to cardiovascular protection beyond cholesterol lowering. Research indicates that pravastatin can reduce markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
  • Endothelial Function Improvement :
    • Pravastatin has been associated with improved endothelial function, which is critical for vascular health. Studies suggest that it enhances nitric oxide availability, promoting vasodilation and improving blood flow .

Clinical Studies

  • A randomized controlled trial involving patients with hyperlipidemia demonstrated that pravastatin significantly reduced LDL cholesterol levels and improved endothelial function over a 12-month period .

Animal Studies

  • In rodent models, pravastatin lactone has shown protective effects against atherosclerosis development by reducing plaque formation and promoting favorable lipid profiles .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cholesterol LoweringLDL reduction by 25%-35%
Anti-inflammatoryDecreased CRP and IL-6 levels
Endothelial FunctionEnhanced nitric oxide availability
Atherosclerosis ProtectionReduced plaque formation in animal models

Propriétés

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62O6Si2/c1-14-23(2)33(37)39-30-21-27(40-42(10,11)34(4,5)6)19-25-16-15-24(3)29(32(25)30)18-17-26-20-28(22-31(36)38-26)41-43(12,13)35(7,8)9/h15-16,19,23-24,26-30,32H,14,17-18,20-22H2,1-13H3/t23-,24-,26+,27+,28+,29-,30-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOQKQEYJNUJJ-CXNOCVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570247
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136980-32-0
Record name (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.